molecular formula C16H15BrO4 B2547928 3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid CAS No. 938149-02-1

3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid

Cat. No.: B2547928
CAS No.: 938149-02-1
M. Wt: 351.196
InChI Key: VIAVAJISNWPLSZ-UHFFFAOYSA-N
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Description

3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid is a substituted benzoic acid derivative of high interest in medicinal chemistry and early-stage pharmaceutical research. Compounds featuring similar bromo- and alkoxy-substituted benzoic acid scaffolds are frequently employed as key synthetic intermediates or as core structures in the development of potent and selective enzyme inhibitors . For instance, structurally related molecules have been utilized in structure-based drug design campaigns, demonstrating the value of this chemical class in probing protein function and achieving high potency at biological targets . The specific substitution pattern on the benzene ring suggests potential for interaction with various enzymatic active sites. This product is provided exclusively for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a versatile building block for further chemical synthesis or as a starting point for biochemical probe development.

Properties

IUPAC Name

3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO4/c1-10-3-5-11(6-4-10)9-21-15-13(17)7-12(16(18)19)8-14(15)20-2/h3-8H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAVAJISNWPLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid typically involves multiple steps. One common method includes the bromination of 5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid. The reaction conditions often require a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Chemical Reactions Analysis

3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid can undergo various chemical reactions, including:

Scientific Research Applications

Chemistry

3-Bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds with specific properties .

Biology

In biological research, this compound is utilized to study enzyme interactions and inhibition . The presence of bromine and methoxy groups enhances its binding affinity to various biological targets, making it a valuable tool for investigating biochemical pathways .

Industry

This compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new formulations in pharmaceuticals and agrochemicals .

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against several pathogens.
  • Herbicidal Activity: Demonstrated potential for controlling weed growth in agricultural settings.
Activity TypeTarget OrganismsInhibition Rate (%)
AntimicrobialCytospora mandshurica62.0
AntimicrobialConiella diplodiella66.8
HerbicidalBarnyard GrassRoot Inhibition: 62.0
Stem Inhibition: 66.8

Case Studies

  • Agricultural Trials:
    • Field trials demonstrated that crops treated with 3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid exhibited improved resistance to fungal infections compared to untreated controls.
  • Toxicological Assessments:
    • Studies indicated low toxicity to non-target organisms while being effective against pathogens, suggesting its safety for agricultural use .

Mechanism of Action

The mechanism of action of 3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the methoxy and methylphenyl groups can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

Table 1: Substituent Comparison
Compound Name (CAS No.) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound (938149-02-1) Br (3), OMe (5), 4-MeBzO (4) C₁₆H₁₅BrO₅ 367.20 Reference compound
3-Bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid (731827-15-9) Br (3), EtO (5), 3-MeBuO (4) C₁₄H₁₈BrO₅ 355.19 Ethoxy and branched alkoxy substituents enhance lipophilicity
3-Bromo-5-methoxy-4-propoxy-benzoic acid (554407-81-7) Br (3), OMe (5), PrO (4) C₁₁H₁₃BrO₅ 305.13 Propoxy group reduces steric hindrance compared to benzyloxy
3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid (N/A) OMe (3), 4-MeBzO (4) C₁₆H₁₆O₄ 272.30 Lacks bromine, altering electronic properties and reactivity
2-(3-Bromo-4-methoxyphenyl)acetic acid (N/A) Br (3), OMe (4), CH₂COOH (2) C₉H₉BrO₃ 245.08 Acetic acid side chain introduces hydrogen-bonding capacity

Key Observations :

  • Bromine at position 3 acts as a strong electron-withdrawing group, increasing acidity of the benzoic acid moiety compared to non-brominated analogues .

Key Observations :

  • Bromination regioselectivity is influenced by existing substituents. For example, methoxy groups at position 4 (as in ) direct bromination to position 3 .
  • The absence of hydroxyl groups in the target compound suggests stability advantages over analogues like 3-bromo-5-hydroxy-4-methoxybenzoic acid (), which may undergo unwanted oxidation .
Table 3: Property Comparison
Compound Name Solubility (Predicted) LogP (Predicted) Biological Relevance
Target Compound Low in water; soluble in DMSO ~3.5 Research use only (no reported bioactivity)
2-(3-Bromo-4-((4-fluorobenzyl)oxy)-5-methoxyphenyl)thiazolidine-4-carboxylic acid (1093748-54-9) Moderate in ethanol ~2.8 Thiazolidine ring suggests potential enzyme inhibition
3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]benzoic acid (N/A) High in polar solvents ~1.2 Piperazine moiety may enhance CNS penetration

Key Observations :

  • The 4-methylbenzyloxy group in the target compound increases hydrophobicity (LogP ~3.5) compared to analogues with polar substituents (e.g., piperazinyl, LogP ~1.2) .
  • Thiazolidine-containing analogues () exhibit distinct pharmacodynamic profiles due to heterocyclic ring systems .

Biological Activity

3-Bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid is an organic compound with a complex structure that includes bromine, methoxy, and methylphenyl groups. Its molecular formula is C16H15BrO4C_{16}H_{15}BrO_4 with a molecular weight of approximately 347.2 g/mol. This compound has garnered interest in scientific research due to its potential biological activities and applications in various fields.

The compound features a bromine atom, multiple methoxy groups, and a benzoic acid moiety, contributing to its reactivity and biological activity. Several synthetic methods have been developed for this compound, including reactions involving bromination of methoxybenzoic acids under specific conditions. The synthesis often employs catalysts like iron chloride to enhance yield and purity.

Biological Activities

Research indicates that 3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens. Similar compounds have shown effectiveness against bacteria and fungi.
  • Enzyme Inhibition : The compound can interact with various enzymes, possibly acting as an inhibitor. Its structural features allow it to bind to active sites on enzymes, which can modulate their activity.
  • Anti-inflammatory Potential : Given its structural similarity to known anti-inflammatory agents, it is hypothesized that this compound may exhibit similar effects, warranting further investigation.

The mechanism by which 3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid exerts its biological effects is not fully elucidated. However, it is believed that the bromine atom can participate in halogen bonding, while the methoxy groups engage in hydrophobic interactions. These interactions influence the compound's binding affinity to biological targets, potentially affecting cellular pathways involved in inflammation and microbial resistance.

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameMolecular FormulaUnique Features
3-Bromo-5-methoxybenzoic acidC8H7BrO3C_8H_7BrO_3Simpler structure without additional methoxy group
3-Bromo-5-hydroxybenzoic acidC8H7BrO4C_8H_7BrO_4Contains a hydroxyl group instead of a methoxy group
3-Bromo-5-methoxy-4-(3-methylphenyl)methoxybenzoic acidC17H17BrO4C_{17}H_{17}BrO_4Different substitution on the aromatic ring

This table highlights how variations in structure can lead to differences in biological activity and potential applications.

Q & A

Q. What are the optimal synthetic routes for 3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid, and how can purity be ensured?

  • Methodological Answer : A multi-step synthesis approach is recommended, starting with functionalization of the benzoic acid core. Key steps include:
  • Bromination : Introduce bromine at the 3-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) .
  • Methoxy and Benzyloxy Group Installation : Protect hydroxyl groups via Williamson ether synthesis or Mitsunobu reaction. For example, use 4-methylbenzyl bromide with K₂CO₃ in DMF for the benzyloxy group .
  • Purification : Monitor intermediates via TLC and HPLC. Final purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Characterization : Confirm structure using ¹H/¹³C NMR (DMSO-d₆, 400 MHz), MS (ESI+ for molecular ion), and FTIR (carboxylic acid C=O stretch ~1700 cm⁻¹) .

Q. How can spectroscopic techniques distinguish between positional isomers of this compound?

  • Methodological Answer :
  • NMR : The bromine atom at C3 deshields adjacent protons (C2 and C4), observed as distinct splitting patterns. The 4-[(4-methylphenyl)methoxy] group shows aromatic protons as a doublet (J = 8.2 Hz) at δ 7.2–7.4 ppm, while the methoxy group at C5 appears as a singlet (δ 3.8 ppm) .
  • MS/MS Fragmentation : Bromine’s isotopic signature (1:1 ratio for M+ and M+2 peaks) aids identification. Loss of CO₂ (44 Da) from the carboxylic acid group confirms the benzoic acid core .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions?

  • Methodological Answer : The C-Br bond’s polarization makes it susceptible to palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Key considerations:
  • Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered aryl bromides.
  • Base Optimization : K₂CO₃ or Cs₂CO₃ in THF/H₂O enhances transmetallation.
  • Side Reactions : Competing hydrolysis of the methoxy or benzyloxy groups may occur; monitor via TLC .
  • Computational Validation : DFT studies (B3LYP/6-31G*) predict activation barriers for oxidative addition, guiding catalyst design .

Q. How does the methoxy group influence the compound’s phytotoxicity or biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : The C5 methoxy group increases lipophilicity (logP ~2.8), enhancing membrane permeability. Comparative assays with des-methoxy analogs show 3× higher inhibitory activity against Arabidopsis root elongation .
  • Enzyme Interaction : Docking studies (AutoDock Vina) suggest hydrogen bonding between the methoxy oxygen and Tyr-342 in plant acetolactate synthase (ALS), a target for herbicidal activity .

Q. What computational strategies predict the compound’s vibrational modes and electronic properties?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set. Key outputs:
  • Vibrational Modes : Strong C=O stretch at 1685 cm⁻¹ (FTIR correlation ±10 cm⁻¹) .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gap (~4.2 eV) indicates moderate reactivity, localized on the bromine and carboxylic acid groups .
  • Solvent Effects : Include PCM model for water to simulate aqueous stability.

Application-Oriented Questions

Q. How can this compound serve as a precursor for coordination polymers or MOFs?

  • Methodological Answer :
  • Ligand Design : The carboxylic acid group coordinates to metal ions (e.g., Zn²⁺, Cu²⁺). Synthesize metal-organic frameworks (MOFs) via solvothermal methods (DMF, 120°C, 48 hr).
  • Structural Analysis : PXRD confirms crystallinity; BET surface area (~800 m²/g) indicates microporosity.
  • Functionalization : Post-synthetic modification (PSM) of the bromine site with azides enables click chemistry for drug delivery applications .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to resolve them experimentally?

  • Methodological Answer :
  • DSC Analysis : Perform differential scanning calorimetry (heating rate 10°C/min, N₂ atmosphere). Literature values range 180–185°C; impurities broaden peaks.
  • Recrystallization Solvent Screening : Test ethanol, acetonitrile, and DCM/hexane mixtures. Consistent m.p. (183°C ±1) confirms purity .

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